Cas no 38416-56-7 (Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside)

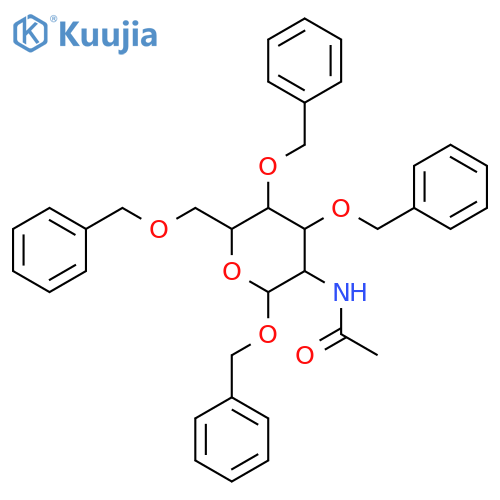

38416-56-7 structure

商品名:Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside

- a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-

- BENZYL 2-ACETAMIDO-3,4,6-TRI-O-BENZYL-2-DEOXY-A-D-GLUCOPYRANOSIDE

- 7308P

- Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-Alpha-D-glucopyranoside

- N-[(2S,3R,4R,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide

- 2-ACETAMIDO-1,3,4,6-TETRA-O-BENZYL-2-DEOXY-A-D-GLUCOPYRANOSIDE

- A873844

- N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide

- Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy- alpha -D-glucopyranoside

- Phenylmethyl 2-(Acetylamino)-2-deoxy-3,4,6-tris-O-(phenylmethyl)-alpha-D-glucopyranoside;

- 38416-56-7

- W-202587

- Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-?-D-glucopyranoside

- Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside

-

- インチ: InChI=1S/C36H39NO6/c1-27(38)37-33-35(41-24-30-18-10-4-11-19-30)34(40-23-29-16-8-3-9-17-29)32(26-39-22-28-14-6-2-7-15-28)43-36(33)42-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3,(H,37,38)

- InChIKey: XYWAVJMRMSMGKO-UHFFFAOYSA-N

- ほほえんだ: C1C=CC(COCC2OC(OCC3C=CC=CC=3)C(NC(=O)C)C(OCC3C=CC=CC=3)C2OCC2C=CC=CC=2)=CC=1

計算された属性

- せいみつぶんしりょう: 581.27800

- どういたいしつりょう: 581.27773796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 43

- 回転可能化学結合数: 14

- 複雑さ: 772

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 75.2Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 167-168°C

- ふってん: 737.9±60.0 °C at 760 mmHg

- フラッシュポイント: 400.0±32.9 °C

- PSA: 75.25000

- LogP: 6.21130

- じょうきあつ: 0.0±2.4 mmHg at 25°C

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B222860-2000mg |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside |

38416-56-7 | 2g |

$ 225.00 | 2022-06-07 | ||

| Alichem | A119001570-5g |

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide |

38416-56-7 | 97% | 5g |

$535.00 | 2023-09-02 | |

| TRC | B222860-1g |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside |

38416-56-7 | 1g |

$ 138.00 | 2023-04-18 | ||

| A2B Chem LLC | AD39144-2g |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside |

38416-56-7 | 2g |

$1200.00 | 2024-04-20 | ||

| Alichem | A119001570-1g |

N-((2S,3R,4R,5S,6R)-2,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide |

38416-56-7 | 97% | 1g |

$256.80 | 2023-09-02 | |

| TRC | B222860-2g |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside |

38416-56-7 | 2g |

$ 259.00 | 2023-04-18 | ||

| Biosynth | MA06755-1000 mg |

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside |

38416-56-7 | 1g |

$190.58 | 2023-01-04 | ||

| Biosynth | MA06755-2000 mg |

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside |

38416-56-7 | 2g |

$660.66 | 2023-01-04 | ||

| A2B Chem LLC | AD39144-500mg |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranoside |

38416-56-7 | 500mg |

$525.00 | 2024-04-20 | ||

| Biosynth | MA06755-500 mg |

2-Acetamido-1,3,4,6-tetra-O-benzyl-2-deoxy-a-D-glucopyranoside |

38416-56-7 | 500MG |

$101.64 | 2023-01-04 |

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

38416-56-7 (Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside) 関連製品

- 13343-61-8(Benzyl 2-Acetamido-4,6-O-Benzylidene-2-Deoxy-b-D-Glucopyranoside)

- 13343-63-0(Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38416-56-7)Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-a-D-glucopyranoside

清らかである:99%

はかる:1g

価格 ($):218.0